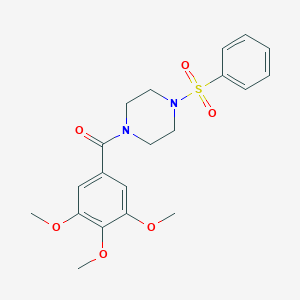

(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

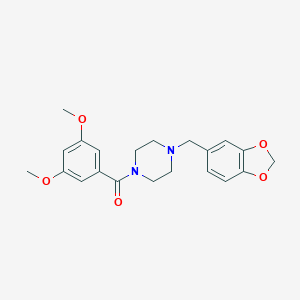

“(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a compound with the empirical formula C17H18N2O3S and a molecular weight of 330.40 . It is related to a class of compounds that inhibit the enzymatic activity of AKR1C3, an enzyme that plays an important role in androgen, progesterone, and estrogen metabolism/activation/deactivation .

Molecular Structure Analysis

The molecular structure of this compound includes a phenylsulfonyl group attached to a piperazine ring, which is further attached to a methanone group with three methoxy groups on the phenyl ring .

Physical and Chemical Properties Analysis

The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Mecanismo De Acción

Target of Action

The primary target of (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD5) . This enzyme plays a crucial role in the metabolism/activation/deactivation of androgen, progesterone, and estrogen steroid hormones .

Mode of Action

The compound inhibits the enzymatic activity of AKR1C3 . By doing so, it interferes with the reduction of the aldehyde/keto group in steroid hormones to the corresponding alcohol . This disruption in the normal function of AKR1C3 alters the balance of steroid hormones in the body.

Biochemical Pathways

The inhibition of AKR1C3 affects the steroid hormone biosynthesis pathway . This pathway is responsible for the production of androgens, estrogens, and progestogens, which are vital for various biological functions including reproductive physiology. The disruption of this pathway can have downstream effects on these biological functions.

Result of Action

The inhibition of AKR1C3 by this compound can lead to a decrease in the production of certain steroid hormones . This can result in molecular and cellular effects that may be beneficial for the treatment or prophylaxis of disorders, particularly gynecological disorders, hyperproliferative disorders, metabolic disorders, or inflammatory disorders .

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-26-17-13-15(14-18(27-2)19(17)28-3)20(23)21-9-11-22(12-10-21)29(24,25)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBIZFAFMJRBHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)

![4,4,11,11-tetramethyl-N-(2-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(2-Methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367078.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)